molecular formula C9H8O5 B2799802 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate CAS No. 362609-92-5

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate

Cat. No.: B2799802
CAS No.: 362609-92-5
M. Wt: 196.158
InChI Key: ROWSWEMGWUWOSC-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate (CAS: 362609-92-5) is a benzodioxole-derived compound featuring an oxoacetaldehyde functional group stabilized in its hydrate form. The structure includes a 1,3-benzodioxole moiety fused to a glyoxal hydrate system, where the aldehyde group forms hydrogen bonds with water. This compound is structurally related to phenylglyoxal derivatives but distinguished by the presence of the methylenedioxy (benzodioxole) ring.

Applications may include use as a pharmaceutical intermediate or reference standard due to its reactive aldehyde group, which enables further functionalization .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETZLJWJCYEROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, also known by its CAS number 362609-92-5, is a compound with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol. This compound is recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity through various studies, highlighting its pharmacological significance.

  • Molecular Formula : C₉H₈O₅
  • Molecular Weight : 196.16 g/mol
  • InChIKey : ZETZLJWJCYEROP-UHFFFAOYSA-N
  • Melting Point : 127–131 °C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and potential neuropharmacological effects. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to the dioxole structure. For example, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:

CompoundTarget BacteriaMIC (µg/mL)
Compound 1S. aureus625–1250
Compound 2P. aeruginosa≤625
Compound 3E. faecalis≤625

These findings suggest that the dioxole moiety may enhance the antimicrobial efficacy of the compounds.

Neuropharmacological Effects

Benzodiazepine derivatives have been extensively studied for their neuropharmacological effects, particularly in treating anxiety and seizure disorders. The potential mechanism of action involves modulation of the GABAergic system, which could be relevant for compounds like this compound.

Case Studies

A few notable case studies illustrate the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized several dioxolane derivatives and tested them against common bacterial strains.
    • Results showed that most derivatives exhibited significant antibacterial activity with MIC values ranging from 625 to 1250 µg/mL against S. aureus and effective inhibition against C. albicans.
  • Anticancer Research :
    • In vitro assays indicated that certain palladacycles derived from benzodiazepines inhibited cathepsin B activity in cancer cells.
    • These findings suggest a potential pathway for developing anticancer drugs based on similar structural frameworks as this compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Antioxidant Properties : The compound's structure may provide it with antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress in cells. Antioxidants are crucial in preventing cellular damage and are often explored in the context of age-related diseases.
  • Cancer Research : Preliminary studies suggest that derivatives of this compound could play a role in cancer treatment by inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutic agents. Investigating these properties could lead to novel cancer therapies.

Organic Synthesis Applications

  • Building Block for Synthesis : The unique functional groups present in this compound make it an excellent building block for synthesizing more complex organic molecules. It can be utilized in the synthesis of various heterocyclic compounds.
  • Reagent in Chemical Reactions : This compound can act as a reagent in various organic reactions, including condensation reactions and cycloadditions. Its reactivity can be harnessed to create new compounds with desirable properties.

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Heterocycles

Research focused on utilizing this compound as a precursor for synthesizing novel heterocycles. The synthesis involved multiple steps, showcasing the versatility of the compound as a reagent and its ability to form complex structures.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalsAntimicrobial agents, antioxidantsDisease prevention and treatment
Organic SynthesisBuilding block for complex moleculesCreation of new materials with tailored properties
Cancer ResearchInhibiting tumor growthDevelopment of effective cancer therapies

Chemical Reactions Analysis

Boronamide Formation via Diamine Coordination

The compound participates in nitrogen-boron bond formation reactions under catalytic conditions. In a key study :

Reactants Catalysts/Additives Conditions Product
Naphthalene-1,8-diamine (dan)TBAI (tetrabutylammonium iodide), NaOAc, BPO (benzoyl peroxide), tBuONO (tert-butyl nitrite)80°C in MeCN, N₂ atmosphere2-(Benzo[d] dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine

This reaction proceeds via:

  • Activation of the α-ketoaldehyde group by NaOAc.

  • Radical initiation by BPO, facilitating boron-diamine coordination.

  • Cyclocondensation to form a stable boronamide structure with the dan ligand .

Nucleophilic Addition Reactions

The α-ketoaldehyde group exhibits dual reactivity:

Electrophilic Sites Nucleophiles Expected Products
Aldehyde (-CHO)Amines, hydrazinesSchiff bases, hydrazones
Ketone (C=O)Grignard reagents, organolithiumsSecondary alcohols

While specific examples are not explicitly documented in the provided sources, these pathways are consistent with glyoxal derivatives’ general behavior .

Condensation Reactions

The compound can undergo aldol-like condensations due to its α-ketoaldehyde system:

Conditions Outcome
Basic (e.g., NaOH)Enolate formation, followed by cross-condensation with carbonyl partners
Acidic (e.g., H₂SO₄)Dehydration to form α,β-unsaturated carbonyl compounds

Redox Transformations

The glyoxal moiety is redox-active:

Reaction Type Reagents Products
OxidationKMnO₄, HNO₃Carboxylic acids (e.g., 3,4-methylenedioxybenzoic acid)
ReductionNaBH₄, H₂/PdVicinal diols (e.g., 2-(benzo[d] dioxol-5-yl)ethane-1,2-diol)

Stability Under Hydration/Dehydration

As a hydrate, the compound exhibits reversible water loss:
C₉H₈O₅\cdotpH₂OC₉H₈O₅+H₂O\text{C₉H₈O₅·H₂O} \rightleftharpoons \text{C₉H₈O₅} + \text{H₂O}

  • Dehydration : Occurs at elevated temperatures (>100°C) or under vacuum .

  • Rehydration : Achieved in aqueous environments at room temperature .

Comparison with Similar Compounds

Functional Group and Structural Differences

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name (CAS) Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (362609-92-5) Benzodioxole + glyoxal Aldehyde hydrate C₉H₈O₄·nH₂O 164.16 (anhydrous) Hydrate stabilizes aldehyde; reactive
3,4-(Methylenedioxy)phenylglyoxal hydrate (65709-23-1) Benzodioxole + glyoxal Glyoxal hydrate C₉H₈O₅·nH₂O 180.16 (anhydrous) Likely di-aldehyde hydrate
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one (3162-29-6) Benzodioxole + acetophenone Ketone C₉H₈O₃ 164.16 Non-reactive ketone; stable
2-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol (N/A) Benzodioxole + propanol Primary alcohol C₁₀H₁₂O₃ 180.20 Synthesized via iron-catalyzed β-C methylation
2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid (N/A) Benzodioxole + glycolic acid Carboxylic acid + hydroxyl C₉H₈O₅ 196.16 Acidic; potential dermatological use
Benzimidazole derivatives (e.g., 4d, 4e) Benzodioxole + benzimidazole Fluoro, bromo, nitro substituents Varies (~400–500) Varies Fluorinated heterocycles; pharmaceutical relevance

Stability and Physical Properties

  • Hydrate Stability : The target compound’s hydrate form improves stability by reducing aldehyde volatility and susceptibility to oxidation. In contrast, the ketone derivative (CAS: 3162-29-6) is more stable but less reactive .
  • Melting Points : While explicit data are unavailable, benzimidazole derivatives (e.g., 4d, 4e) likely exhibit higher melting points (>200°C) due to strong intermolecular interactions in the crystalline state .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of benzodioxole derivatives typically involves coupling reactions between functionalized benzodioxole precursors (e.g., 1,3-benzodioxole-5-ylamine) and carbonyl-containing reagents. For example:

  • Acylation : Use acylating agents (e.g., chloroacetaldehyde derivatives) under controlled pH and temperature (0–5°C) to minimize side reactions .
  • Coupling Reagents : Employ carbodiimides (e.g., DCC) or activating agents like EDCl to facilitate ester or amide bond formation, as seen in analogous syntheses of benzodioxole-acetate derivatives .
  • Purification : Optimize yields via silica gel chromatography (e.g., EtOAc/hexane gradients) .

Key Parameters : Monitor reaction progress using TLC, and adjust stoichiometry (1.1:1 molar ratio of acid to coupling agent) to reduce unreacted starting material .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and hydrate moiety (broad peak for -OH) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+^+ or [M+Na]+^+ ions) to confirm purity .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}) and hydrate O-H bonds (~3200 cm1^{-1}) .

Advanced Tip : For hydrate stability, conduct variable-temperature NMR to detect water loss or tautomerism .

Advanced: How does the reactivity of the oxoacetaldehyde group in this compound influence its participation in oxidation or reduction reactions?

Methodological Answer:
The α-ketoaldehyde moiety is highly reactive:

  • Oxidation : Use KMnO4_4 or CrO3_3 to convert the aldehyde to a carboxylic acid, but avoid over-oxidation of the benzodioxole ring by limiting reaction time (<2 hours) .
  • Reduction : Employ NaBH4_4 or LiAlH4_4 to reduce the ketone to a secondary alcohol. Note: The hydrate form may require anhydrous conditions to prevent competing hydrolysis .
    Mechanistic Insight : Monitor intermediates via quenching and LC-MS to distinguish between aldehyde and hydrate reactivity .

Advanced: What computational methods can predict the hydration equilibrium of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde in aqueous solutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the free energy difference between the hydrated and non-hydrated forms. Basis sets like B3LYP/6-311+G(d,p) are recommended for accurate solvation energy estimates .
  • MD Simulations : Perform molecular dynamics in explicit water (e.g., TIP3P model) to study hydrogen-bonding networks stabilizing the hydrate .
    Validation : Compare predicted 1H^1H-NMR chemical shifts with experimental data to refine computational models .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known benzodioxole interactions (e.g., cytochrome P450 or monoamine oxidases) .
  • Assay Design :
    • Fluorometric Assays : Use substrates like Amplex Red to detect H2_2O2_2 generation in oxidase inhibition studies .
    • SPR or ITC : Measure binding affinities to receptors (e.g., dopamine D2) with surface plasmon resonance or isothermal titration calorimetry .
      Data Interpretation : Normalize activity to control compounds (e.g., safrole derivatives) to contextualize potency .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Analogous benzodioxoles show logP ~2.5, indicating moderate hydrophobicity .
  • Stability : Store at –20°C under argon to prevent hydrate decomposition. Monitor via HPLC for degradation products (e.g., free aldehyde) over 30 days .

Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic fluorination reactions?

Methodological Answer:
The α-diazo intermediate (from diazotransfer reagents) undergoes radical-polar crossover in fluorination:

  • Radical Initiation : Use HF-pyridine to generate fluorine radicals, which attack the electron-deficient carbonyl carbon .
  • Polar Phase : Stabilize the fluorinated product via hydrogen bonding with the hydrate .
    Optimization : Adjust HF equivalents (≥6 equiv.) and solvent polarity (e.g., DCM) to maximize yield .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere) to eliminate hydrate variability .
  • Advanced NMR : Use 1H^1H-15N^{15}N-HMBC to detect trace impurities (e.g., unreacted amines) .
  • Crystallography : If available, obtain single-crystal X-ray data to confirm structure, as done for related benzodioxole derivatives .

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